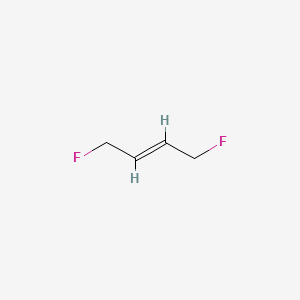
2,3-Diazabutadiene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Diazabutadiene is an organic compound with the molecular formula C₂H₄N₂ It is a member of the diazabutadiene family, which are characterized by the presence of two nitrogen atoms within a butadiene framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,3-Diazabutadiene can be synthesized through several methods. One common approach involves the condensation of glyoxal with hydrazine under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at room temperature. Another method involves the reaction of formaldehyde with hydrazine, producing this compound as a product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. Industrial processes may involve continuous flow reactors to ensure consistent production and higher yields.
Analyse Des Réactions Chimiques
Types of Reactions: 2,3-Diazabutadiene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: It can participate in substitution reactions, particularly with halogens and other electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation reactions typically involve reagents like chlorine or bromine under controlled conditions.
Major Products: The major products formed from these reactions include various substituted diazabutadienes, hydrazine derivatives, and oxides .
Applications De Recherche Scientifique
2,3-Diazabutadiene has a wide range of applications in scientific research:
Biology: Research has explored its potential as a ligand in coordination chemistry, forming complexes with metals that have biological activity.
Medicine: Its derivatives are being investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of polymers and as a precursor for various chemical reactions in industrial processes
Mécanisme D'action
The mechanism by which 2,3-diazabutadiene exerts its effects involves its ability to form stable complexes with metals. These complexes can participate in various catalytic processes, including the cleavage of bonds such as B–B bonds in diboron compounds. The reaction mechanism is typically concerted, meaning it proceeds without the formation of radical intermediates .
Comparaison Avec Des Composés Similaires
- 1,2-Diazabutadiene
- 1,3-Diazabutadiene
- 1,4-Diazabutadiene
Comparison: 2,3-Diazabutadiene is unique due to its specific nitrogen positioning within the butadiene framework, which influences its reactivity and the types of reactions it can undergo. Compared to other diazabutadienes, this compound is particularly effective in forming stable metal complexes and participating in cycloaddition reactions .
Propriétés
Numéro CAS |
503-27-5 |
|---|---|
Formule moléculaire |
C2H4N2 |
Poids moléculaire |
56.07 g/mol |
Nom IUPAC |
N-(methylideneamino)methanimine |
InChI |
InChI=1S/C2H4N2/c1-3-4-2/h1-2H2 |
Clé InChI |
NBHLEUNJGNIKRR-UHFFFAOYSA-N |
SMILES canonique |
C=NN=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,5R,6S,13S,21R)-5,13-bis(3,4,5-trihydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol](/img/structure/B13418402.png)





![2-Butenoic acid, 4-[[2-(dimethylamino)ethyl]amino]-4-oxo-](/img/structure/B13418438.png)



![4,4'-[(5-Nitro-1,3-phenylene)bis(carbonylimino)]bis-1,3-Benzenedisulfonic Acid Tetrasodium Salt](/img/structure/B13418452.png)
![methyl (1S,3R,4R,5R,7R,9R,11S,12S,13S)-5-(6-aminopurin-9-yl)-1,4,12,13-tetrahydroxy-2,6,10-trioxatricyclo[7.4.0.03,7]tridecane-11-carboxylate](/img/structure/B13418454.png)


